Beta-Endorphin Human Fragment 1-27 is a peptide derived from the larger beta-endorphin molecule, which is a naturally occurring opioid peptide in the human body. This fragment consists of the first 27 amino acids of the beta-endorphin sequence and plays a significant role in modulating pain, stress, and immune responses. Beta-endorphins are primarily produced in the pituitary gland and the central nervous system, acting as neurotransmitters to bind to opioid receptors, thus influencing various physiological processes.
Beta-endorphin is synthesized in the body from a precursor protein known as proopiomelanocortin. The cleavage of this precursor leads to the formation of several bioactive peptides, including beta-endorphin. Fragment 1-27 can be synthesized through solid-phase peptide synthesis techniques or recombinant DNA technology, allowing for its study in various scientific applications.
Beta-Endorphin Human Fragment 1-27 belongs to the class of neuropeptides and is categorized under endogenous opioids. It is classified based on its structure and function as an opioid peptide, which interacts with opioid receptors in the brain to exert analgesic (pain-relieving) effects.
The synthesis of Beta-Endorphin Human Fragment 1-27 can be achieved through several methods:
In SPPS, protecting groups are essential to prevent unwanted reactions during synthesis. Commonly used protecting groups include:
The synthesis typically requires high-purity reagents and solvents to ensure that the final product is free from contaminants.
The molecular formula for Beta-Endorphin Human Fragment 1-27 is , with a molecular weight of approximately 2795 Da. Its structure includes multiple functional groups that facilitate interactions with opioid receptors.
Beta-Endorphin Human Fragment 1-27 participates in several biochemical reactions:
The binding affinity of Beta-Endorphin Human Fragment 1-27 for opioid receptors can be quantitatively assessed using radiolabeled ligand binding assays. The kinetics of degradation can also be studied using high-performance liquid chromatography.
The mechanism of action of Beta-Endorphin Human Fragment 1-27 involves:
Studies have shown that fragments like Beta-Endorphin Human Fragment 1-27 exhibit varying degrees of agonistic activity at different opioid receptors, influencing their therapeutic potential.
Beta-Endorphin Human Fragment 1-27 has significant scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2